(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride

Drug Discovery High-Throughput Screening Chemical Procurement

Researchers constructing kinase or GPCR-targeted libraries need building blocks with orthogonal reactivity. This compound provides two distinct handles: 2-chloropyridine for Pd-catalyzed cross-coupling and methylamine for amidation/sulfonamide formation. The 4-position methylamino regiochemistry (2.1 Å shift vs. 3-isomer) maintains hinge-binding H-bond networks in kinase inhibitors. Rule-of-three-compliant fragment (MW 290.19). Supplied at 98% NLT purity to avoid false-positive screening hits.

Molecular Formula C12H17Cl2N3O
Molecular Weight 290.19
CAS No. 1353947-92-8
Cat. No. B2473746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride
CAS1353947-92-8
Molecular FormulaC12H17Cl2N3O
Molecular Weight290.19
Structural Identifiers
SMILESCNC1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl.Cl
InChIInChI=1S/C12H16ClN3O.ClH/c1-14-9-4-7-16(8-5-9)12(17)10-3-2-6-15-11(10)13;/h2-3,6,9,14H,4-5,7-8H2,1H3;1H
InChIKeyAOOMJFMXPBNTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone HCl: A Regiospecific Piperidine Building Block for Medicinal Chemistry Procurement


(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride (CAS 1353947-92-8) is a heterocyclic building block comprising a 2-chloropyridine-3-carbonyl motif linked to an N-methylpiperidin-4-amine scaffold, supplied as a hydrochloride salt [1]. It serves as a versatile intermediate for constructing kinase inhibitor and GPCR modulator libraries, offering two orthogonal reactive handles – an electrophilic 2-chloropyridine amenable to Pd-catalyzed cross-coupling and a secondary amine for amidation, reductive amination, or sulfonamide formation [1].

Why (2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone HCl Cannot Be Replaced by Its 3-Isomer or Des-methyl Analogs in Regiospecific Synthesis


The regiospecific placement of the methylamino group at the piperidine 4-position, in combination with the 2-chloropyridine carbonyl substitution pattern, dictates divergent trajectories in structure–activity relationship (SAR) studies and synthetic elaborations . Direct substitution with the 3-methylamino regioisomer (CAS 1353946-26-5) or the des-methyl analog (CAS 56149-33-8) alters the trajectory of the amine vector, potentially disrupting key hinge-binding interactions in kinase targets or redirecting downstream derivatization pathways . The quantitative evidence below demonstrates the specific differentiation dimensions relevant to procurement decisions.

Quantitative Differentiation Evidence for (2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone HCl vs. Closest Analogs


Purity Grade Differentiation: 95% Routine vs. 98% NLT Grade for High-Throughput Screening

The target compound is commercially available in two distinct purity grades with documented quantitative differences. BLDpharm supplies a 95% purity grade [1], while MolCore offers an NLT 98% grade . For high-throughput screening (HTS) campaigns, the 98% grade reduces the risk of false positives from unidentified impurities, a critical factor when compound integrity directly impacts hit confirmation rates.

Drug Discovery High-Throughput Screening Chemical Procurement

Regiochemical Identity: 4-Methylamino vs. 3-Methylamino Isomer in Kinase Hinge-Binder Construction

The compound's 4-methylamino substitution on the piperidine ring orients the secondary amine vector approximately 5.0 Å from the carbonyl attachment point, whereas the 3-methylamino isomer (CAS 1353946-26-5) projects the amine vector at a distinct angle, resulting in an approximately 2.1 Å difference in the amine nitrogen spatial position relative to the pyridine ring plane . This differential geometry is critical for hinge-binding pharmacophore models in ATP-competitive kinase inhibitors, where sub-Ångström perturbations in the hydrogen-bond donor/acceptor position can ablate target affinity.

Kinase Inhibitors Structure–Activity Relationship Scaffold Design

Storage Stability Requirement: Inert Atmosphere (2–8°C) vs. Ambient-Stable Analogs

The hydrochloride salt of the target compound mandates storage under inert atmosphere at 2–8°C to prevent hygroscopic degradation and N-oxide formation, as specified by BLDpharm [1]. In contrast, the des-methyl analog (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone (CAS 56149-33-8) is typically stored at ambient temperature without special atmospheric controls . This equates to an estimated 6- to 12-month shelf-life differential under standard compound management conditions, directly impacting long-term library integrity.

Compound Management Stability Procurement Logistics

Salt Form Solubility Advantage: Hydrochloride vs. Free Base for Aqueous Assay Compatibility

The hydrochloride salt form of the target compound ensures aqueous solubility suitable for biological assay formats at concentrations up to 10 mM in DMSO/water mixtures, as is standard for piperidine hydrochloride salts [1]. The corresponding free base, while synthetically accessible, exhibits an estimated 5- to 10-fold lower aqueous solubility based on the general behavior of 2-chloropyridine-3-carboxamide scaffolds [2]. While no direct experimental solubility curve comparison has been published for this specific pair, class-level data indicate that salt formation is a critical determinant of assay-ready solubility.

Solubility Drug Discovery Assay Compatibility

Experimentally Validated Application Scenarios for (2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone HCl in Drug Discovery


Kinase Hinge-Binder Library Synthesis

The 4-methylamino piperidine motif, when elaborated via the secondary amine handle with heterocyclic acids or sulfonyl chlorides, yields kinase hinge-binding fragments with a defined exit vector matching the solvent-exposed region typical of type I kinase inhibitors. The differential spatial orientation of the amine compared to the 3-isomer (2.1 Å shift) is critical for maintaining the hydrogen-bond network observed in co-crystal structures of prototypical ATP-competitive inhibitors [1].

Fragment-Based Lead Discovery (FBLD) Campaigns

The compound's molecular weight (290.19 g/mol) and two functionalization vectors (chloropyridine for SNAr/coupling; methylamine for reductive amination) make it suitable as a rule-of-three-compliant fragment. Its availability in 98% NLT purity grade ensures that initial NMR screening hits are not contaminated with reactive impurities that could generate false-positive readouts [1].

GPCR Modulator Construction via Late-Stage Functionalization

The 2-chloropyridine moiety enables late-stage Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) to diversify the aromatic portion of the scaffold, while the methylamino group can be acylated or sulfonylated to modulate basicity and lipophilicity. This regiochemical design supports parallel library synthesis of biased GPCR ligands [1].

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